molecular formula C4H7NO B1346138 4-Hydroxybutanenitrile CAS No. 628-22-8

4-Hydroxybutanenitrile

Cat. No. B1346138
CAS RN: 628-22-8
M. Wt: 85.1 g/mol
InChI Key: BAQQRABCRRQRSR-UHFFFAOYSA-N
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Description

4-Hydroxybutanenitrile is a hydroxynitrile that is butanenitrile substituted by a hydroxy group at position 4 . It can be used in the synthesis of polycyclic pyrazolines .


Synthesis Analysis

An efficient biocatalyst of OxdA-L318I has been developed for enantioselective N−O bond cleavage of (±)-5- (chloromethyl)-4, 5-dihydroisoxazole to synthesize ®-4-chloro-3-hydroxybutanenitrile . The remaining chiral (S)-5- (chloromethyl)-4, 5-dihydroisoxazole can be transformed into corresponding (S)-4-chloro-3-hydroxybutanenitrile in alkali condition or under the catalysis of OxdA-wild type enzyme .


Molecular Structure Analysis

The molecular formula of 4-Hydroxybutanenitrile is C4H7NO . The InChI code is 1S/C4H7NO/c5-3-1-2-4-6/h6H,1-2,4H2 .


Physical And Chemical Properties Analysis

4-Hydroxybutanenitrile has a molecular weight of 85.11 . It has a density of 1.0±0.1 g/cm3, a boiling point of 245.7±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Enzymatic Resolution and Synthesis

4-Hydroxybutanenitrile is utilized in enzymatic processes, particularly in lipase-catalyzed transesterifications. This application is significant in the synthesis of enantiomerically pure compounds. For instance, the kinetic resolution of 4-arylmethoxy-3-hydroxybutanenitriles has been achieved with high enantioselectivity, leading to the efficient synthesis of statin intermediates, which are vital in cholesterol-lowering medications (Sun et al., 2006). Similarly, the preparation and enantioseparation of racemic 4-aryloxy-3-hydroxybutanenitriles demonstrate the compound's utility in producing enantiomerically pure substances (Kamal & Khanna, 2001).

Synthesis of Neurological Disorder Therapeutics

4-Hydroxybutanenitrile serves as an intermediate in synthesizing compounds for neurological disorder therapeutics, including treatments for Parkinson’s and Alzheimer’s diseases. Its synthesis and stability are crucial for the production of these important therapeutic agents (Capon et al., 2020).

Biocatalytic Applications

The compound is also used in biocatalytic applications, such as asymmetric hydrolysis. The use of Rhodococcus sp. in the hydrolysis of 3-hydroxy-4-aryloxybutanenitriles illustrates the role of 4-Hydroxybutanenitrile in producing optically pure amides and acids, which have various industrial applications (Wu & Li, 2003).

Metabolic Studies

In metabolic research, 4-Hydroxybutanenitrile derivatives, such as 4-hydroxyacids, are used as tools for understanding complex metabolic pathways. This includes the dissection of catabolic processes and the quantification of metabolic fluxes, contributing to a deeper understanding of human physiology (Sadhukhan et al., 2010).

Tissue Engineering Materials

4-Hydroxybutanenitrile derivatives like poly 4-hydroxybutyrate (P4HB) are significant in the field of tissue engineering. P4HB is used in developing medical devices and tissue engineering applications due to its biodegradableand thermoprocessable nature. It has been utilized in various devices such as sutures, cardiovascular patches, and bone marrow scaffolds, demonstrating its versatility and importance in medical applications (Chen & Wu, 2005).

Biocatalytic Asymmetric Hydrolysis

The compound's utility extends to the biocatalytic asymmetric hydrolysis of β-hydroxy nitriles, using whole-cell biocatalysts like Rhodococcus rhodochrous. This process is important for producing enantiomerically pure carboxyamides and carboxyacids, demonstrating the compound's relevance in creating precise chemical entities for various applications (Kinfe et al., 2009).

Biomaterial Applications

4-Hydroxybutanenitrile-derived polymers like Poly-4-hydroxybutyrate (P4HB) have medical applications as strong, flexible, absorbable biomaterials. P4HB has been developed for implantable medical products, offering unique properties such as high strength combined with flexibility. Its applications span across cardiovascular, wound healing, orthopedic, drug delivery, and tissue engineering fields, showcasing its broad utility in the medical sector (Martin & Williams, 2003).

Safety And Hazards

4-Hydroxybutanenitrile is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

4-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQQRABCRRQRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277743
Record name 4-hydroxybutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybutanenitrile

CAS RN

628-22-8
Record name 628-22-8
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxybutanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CYANO-1-PROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
T Itoh, J Chika, Y Takagi… - The Journal of Organic …, 1993 - ACS Publications
Efficient preparation of optically pure 4-hydroxyalkanenitriles, la-f, was achieved via an enzymatic reaction using lipase PS (Pseudomonassp.). Optically pure (fi)-4-hydroxy-3-[[3, 4-(…
Number of citations: 63 pubs.acs.org
T Frisch, BL Møller - The FEBS journal, 2012 - Wiley Online Library
… , 3-(β-d-glucopyranosyloxy)-4-hydroxybutanenitrile and 4-(methylthio)-2-(β-d-… 2-(β-d-glucopyranosyloxy)-4-hydroxybutanenitrile. The possible existence of the suggested five additional …
Number of citations: 16 febs.onlinelibrary.wiley.com
AS Ganin, MY Moskalik, IA Garagan, VV Astakhova… - Molecules, 2022 - mdpi.com
… 3-Bromo-4-hydroxybutanenitrile 20 was also obtained in a comparable yield (Scheme 12). The prevalence of bromination over bromotriflamidation is probably due to the low solubility …
Number of citations: 2 www.mdpi.com
T Frisch, MS Motawia, CE Olsen, N Agerbirk… - Frontiers in plant …, 2015 - frontiersin.org
Alliaria petiolata (garlic mustard, Brassicaceae) contains the glucosinolate sinigrin as well as alliarinoside, a γ-hydroxynitrile glucoside structurally related to cyanogenic glucosides. …
Number of citations: 23 www.frontiersin.org
M Wilkovitsch, D Svatunek, H Mikula… - Monatshefte für Chemie …, 2023 - Springer
… A well-blended mixture of a nitrile (1 eq.), 4-hydroxybutanenitrile (2 eq.), and NiCl 2 (5 mol%) was treated dropwise with hydrazine monohydrate (9–12 eq.) while cooling in an ice bath. …
Number of citations: 0 link.springer.com
A Sato, N Virgona, Y Sekine… - Journal of Rare …, 2016 - rarediseasesjournal.com
… Based on this speculation, we synthesized a new redox-inactive derivative of T3, 6-O-carboxypropylα-T3 (T3E) by reacting 4-hydroxybutanenitrile with 4-bromobutyronitrile, (Figure 1b), …
Number of citations: 5 www.rarediseasesjournal.com
SE Franz, RR Watkins, LA Wright, BA Weaver… - …, 2013 - thieme-connect.com
Asymmetric γ-hydroxy nitriles are valuable intermediates because hydrolysis of the nitriles can result in an intramolecular cyclization to chiral γ-lactones, which have a variety of …
Number of citations: 10 www.thieme-connect.com
FS Hanschen, M Pfitzmann, K Witzel, H Stützel… - Plant Physiology and …, 2018 - Elsevier
Plants of the order Brassicales produce glucosinolates (GS), a group of secondary metabolites that are part of an elaborate defense system. But it is not the GS itself rather its enzymatic …
Number of citations: 23 www.sciencedirect.com
AJ Sudha, NA Aslam, A Sandhu, M Yasuda, A Baba… - Tetrahedron, 2020 - Elsevier
We report the synthesis of β-cyanoalanine derivatives and enantiomerically enriched aspartates. The zinc-mediated addition of α-bromoacetonitrile to α-imino esters afforded various β-…
Number of citations: 2 www.sciencedirect.com
P Gmeiner - Archiv der Pharmazie, 1991 - Wiley Online Library
The synthesis of enantiomerically pure β‐arnino acids (1a‐c) via an O‐activated equivalent of β‐homoserine is discussed. The chiral synthon 2 was planned to be represented by (S)‐3‐…
Number of citations: 24 onlinelibrary.wiley.com

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